N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains a 2-ethylbutanamide group attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.4 . Other specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.科学的研究の応用
Pyrimidine Analogs in Medicinal Chemistry
Pyrimidine analogs are recognized for their wide range of biological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. These compounds, bearing the pyrimidine heterocycle, are prevalent in many medicinal drugs. Research has highlighted the synthesis and biological activities of potential pyrimidine analogs, providing comprehensive insights into clinically approved pyrimidine-containing drugs and recent reports on their broad-spectrum activities. These activities include anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and antimicrobial activities, positioning pyrimidine analogs as attractive scaffolds for newer drug discovery (N. JeelanBasha, N. Goudgaon, 2021).
Hybrid Catalysts and Pyrimidine Derivatives
The use of hybrid catalysts in the synthesis of pyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Various synthetic pathways employing diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been explored to develop substituted pyrimidine derivatives. This research underscores the applicability of pyrimidine scaffolds in developing lead molecules for drug development (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Anti-Cancer Potential of Pyrimidines
Pyrimidines have been extensively reported for their anticancer potential. The structural diversity of pyrimidines allows them to exert cell-killing effects through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. This review of patent literature from 2009 onwards presents the structure of potent compounds, their IC50 values, models used for anticancer evaluation, and the involved enzymes/receptors/targets, highlighting the ongoing interest in pyrimidine-based anticancer agents (R. Kaur et al., 2014).
作用機序
While the specific mechanism of action for this compound is not provided in the retrieved data, similar compounds have been evaluated for their in vitro anti-HIV-1 activity. They bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
特性
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSBDLLLIRJBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。